TF3 as the Most Potent Xanthine Oxidase Inhibitor Among Tea Polyphenols and EGCG
TF3 was identified as the most potent competitive inhibitor of xanthine oxidase (XO) among six tested tea-derived compounds, including the green tea polyphenol EGCG. This represents a class-level superiority over the widely used comparator EGCG, which is frequently employed as a benchmark antioxidant in XO inhibition studies [1].
| Evidence Dimension | Xanthine oxidase (XO) inhibitory potency |
|---|---|
| Target Compound Data | Most potent among TF1, TF2, TF3, EGCG, gallic acid, and propyl gallate; acts as a competitive inhibitor |
| Comparator Or Baseline | EGCG, TF1, TF2 (theaflavin-3-gallate), gallic acid, propyl gallate |
| Quantified Difference | TF3 > all comparators in XO inhibition potency; rank order reported as TF3 being the most potent |
| Conditions | In vitro enzymatic assay measuring uric acid production |
Why This Matters
For investigators studying urate metabolism, hyperuricemia, or gout, TF3 offers a structurally distinct XO inhibitory scaffold with potentially different off-target profile than allopurinol/febuxostat, and superior potency to the commonly available comparator EGCG.
- [1] Lin JK, Chen PC, Ho CT, Lin-Shiau SY. Inhibition of xanthine oxidase and suppression of intracellular reactive oxygen species in HL-60 cells by theaflavin-3,3'-digallate, (-)-epigallocatechin-3-gallate, and propyl gallate. Journal of Agricultural and Food Chemistry. 2000;48(7):2736-2743. View Source
